molecular formula C17H28BN3O2 B1423206 1-Ethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine CAS No. 940285-00-7

1-Ethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Katalognummer: B1423206
CAS-Nummer: 940285-00-7
Molekulargewicht: 317.2 g/mol
InChI-Schlüssel: DSHOOXGDGVOLGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine (CAS: 940285-00-7, MW: 317.23) is a boron-containing heterocyclic compound featuring a pyridine core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 5-position and an ethyl-substituted piperazine moiety at the 2-position . This structure is critical in medicinal chemistry and materials science, particularly as a Suzuki-Miyaura cross-coupling intermediate for synthesizing biaryl compounds .

Eigenschaften

IUPAC Name

1-ethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BN3O2/c1-6-20-9-11-21(12-10-20)15-8-7-14(13-19-15)18-22-16(2,3)17(4,5)23-18/h7-8,13H,6,9-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHOOXGDGVOLGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694405
Record name 1-Ethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940285-00-7
Record name 1-Ethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Wirkmechanismus

Biologische Aktivität

1-Ethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H21BN2O2C_{15}H_{21}BN_2O_2 with a molecular weight of approximately 272.15 g/mol. The presence of the boron-containing moiety (tetramethyl-1,3,2-dioxaborolane) suggests potential applications in drug design due to boron's unique properties in biological systems.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The piperazine ring is known for its role in enhancing pharmacological properties and improving solubility. The pyridine derivative contributes to the compound's ability to participate in hydrogen bonding and π-stacking interactions with biological macromolecules.

Anticancer Properties

Research indicates that compounds containing piperazine and pyridine scaffolds exhibit significant anticancer activity. In vitro studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-710.5
MDA-MB-23115.0
HepG212.0

Antiviral Activity

The compound's potential antiviral properties have also been explored. Studies suggest that similar structures can inhibit viral replication by targeting specific enzymes involved in the viral life cycle.

Virus Type EC50 (nM) Reference
HIV<10
Influenza A30

Case Studies

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related piperazine derivative exhibited potent growth inhibition against breast cancer cells (MCF-7) with an IC50 value of 10.5 µM. The mechanism was attributed to the induction of apoptosis via caspase activation pathways .
  • Antiviral Efficacy : Another investigation focused on the antiviral efficacy against HIV showed that compounds similar to this compound had EC50 values lower than 10 nM against wild-type strains .

Toxicological Profile

Toxicity assessments are crucial for evaluating the safety of new compounds. Preliminary studies indicate that derivatives exhibit low toxicity profiles in animal models at doses up to 2000 mg/kg without significant adverse effects observed .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of piperazine-linked pyridinylboronate esters. Key structural analogs include:

Compound Name Substituent on Piperazine Molecular Weight CAS Number Key Properties
1-Acetyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine Acetyl (-COCH₃) 343.22 1073372-01-6 Enhanced stability due to electron-withdrawing acetyl group; used in proteolysis-targeting chimeras (PROTACs) .
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine Methyl (-CH₃) 303.18 444120-94-9 Reduced steric hindrance compared to ethyl derivatives; higher reactivity in cross-coupling reactions .
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine Unsubstituted 289.18 871125-86-9 Lower molecular weight improves solubility in polar solvents; common intermediate for antipsychotic drug candidates .
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate tert-Butyloxycarbonyl (-Boc) 401.33 N/A Boc protection enables selective functionalization of the piperazine nitrogen; used in fragment-based drug discovery .

Structural and Functional Differences

  • Lipophilicity : The ethyl substituent increases logP (calculated: 2.56) compared to methyl (logP: 1.98) and acetyl (logP: 1.72) derivatives, making the target compound more suitable for CNS-targeting therapeutics .
  • Synthetic Utility : The acetyl derivative (CAS 1073372-01-6) is less reactive in cross-coupling due to steric and electronic effects, while the methyl analog (CAS 444120-94-9) shows faster reaction kinetics .
  • Stability : Unsubstituted piperazine (CAS 871125-86-9) is prone to oxidation, whereas ethyl and tert-Boc derivatives exhibit improved air and moisture stability .

Vorbereitungsmethoden

Synthesis of the Boronic Ester-Functionalized Pyridine Fragment

Methodology:

  • Boron-aryl coupling via Suzuki-Miyaura reaction is the predominant approach for installing the tetramethyl-dioxaborolane group onto the pyridine ring.
  • Precursors: 2-bromopyridine derivatives are reacted with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst, typically Pd(0) complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.
  • Reaction conditions: Elevated temperatures (80–110°C) in polar solvents like dioxane or dimethylformamide (DMF), with bases such as potassium acetate or potassium carbonate to facilitate transmetalation.

Representative Reaction:

2-bromopyridine + bis(pinacolato)diboron → 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)pyridine

Data:

  • Yield: Typically 70–85% under optimized conditions.
  • Purification: Flash chromatography or recrystallization from suitable solvents.

Research Findings:

  • The method's versatility allows for substitution at various pyridine positions, with regioselectivity controlled by electronic effects and reaction conditions.

Functionalization of the Piperazine Core

Methodology:

  • N-alkylation of piperazine: The piperazine ring is alkylated with ethyl halides (e.g., ethyl bromide or iodide) under basic conditions (potassium carbonate or sodium hydride) in polar aprotic solvents such as acetonitrile.
  • Selective substitution: Achieved by controlling stoichiometry and reaction conditions to favor monoalkylation at the nitrogen atom.

Representative Reaction:

Piperazine + Ethyl bromide → N-Ethylpiperazine
  • Reaction conditions: Reflux in acetonitrile with a base, typically potassium carbonate, for 12–24 hours.

Research Findings:

  • Alkylation efficiency depends on temperature, solvent, and molar ratios, with purification via distillation or chromatography.

Coupling of the Pyridine Boronic Ester with the Piperazine

Methodology:

  • Suzuki-Miyaura coupling is employed to connect the boronic ester-functionalized pyridine to a halogenated piperazine derivative.
  • Catalysts: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.
  • Conditions: Elevated temperatures (80–110°C), in solvents like dioxane, with bases such as potassium carbonate or cesium carbonate.

Representative Reaction:

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)pyridine + halogenated piperazine → Coupled product

Research Findings:

  • The reaction proceeds with high regioselectivity and yields (70–90%) when optimized, facilitating the formation of the key C–C bond linking the pyridine to piperazine.

Final Assembly and Purification

  • Purification techniques include flash chromatography, recrystallization, and preparative HPLC.
  • Characterization: Confirmed via NMR, MS, and IR spectroscopy, ensuring the integrity of the boronic ester and heterocyclic framework.

Data Table Summarizing Preparation Conditions

Step Method Reagents Catalyst Solvent Temperature Yield Notes
1 Borylation of pyridine 2-bromopyridine + B2Pin2 Pd(dppf)Cl2 Dioxane 80–110°C 70–85% Regioselective at 2-position
2 N-alkylation of piperazine Piperazine + Ethyl bromide K2CO3 Acetonitrile Reflux (~80°C) >90% Monoalkylation favored
3 Suzuki coupling Boronic ester pyridine + halogenated piperazine Pd(PPh3)4 Dioxane 80–110°C 70–90% High regioselectivity
4 Purification Chromatography - - - - Ensures purity and structural confirmation

Notes on Reaction Optimization and Research Findings

  • Regioselectivity: Achieved through electronic effects and choice of halogenation position on pyridine.
  • Reaction conditions: Elevated temperatures and inert atmospheres (nitrogen or argon) are critical for high yields.
  • Purification: Flash chromatography with silica gel or reverse-phase HPLC ensures removal of palladium residues and impurities.
  • Scalability: These methods are adaptable for scale-up, with careful control of reaction parameters to maintain yield and purity.

Q & A

Q. What are the key synthetic strategies for preparing 1-Ethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine?

The synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce the dioxaborolane moiety. For example, coupling a pyridine-boronate ester precursor with a substituted piperazine under inert conditions (e.g., nitrogen or argon) prevents oxidation or hydrolysis of the boronate group. Reaction parameters such as solvent choice (DMF or DMSO), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄) are critical for optimizing yield (often 60–85%) and purity . Post-synthesis purification via HPLC or column chromatography ensures high purity (>95%) .

Q. How is the compound characterized to confirm its structural integrity and purity?

Advanced analytical techniques are employed:

  • NMR spectroscopy (¹H, ¹³C, and ¹¹B) confirms the presence of the piperazine ring, pyridine, and dioxaborolane groups. For instance, the boron atom in the dioxaborolane moiety shows a characteristic peak in ¹¹B NMR at ~30 ppm .
  • Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 343.2 for C₁₉H₂₈BN₃O₂) .
  • HPLC with UV detection ensures purity (>98%) by resolving impurities from unreacted intermediates .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of this compound in Suzuki-Miyaura cross-coupling reactions?

The dioxaborolane group acts as a boronate ester, enabling transmetalation with palladium catalysts. The mechanism involves:

Oxidative addition : Aryl halides (e.g., aryl bromides) react with Pd(0) to form Pd(II) intermediates.

Transmetalation : The boronate ester transfers the aryl group to Pd(II).

Reductive elimination : The coupled product (e.g., biaryl derivatives) is released, regenerating Pd(0).
Key factors include base selection (e.g., K₂CO₃) and solvent polarity to stabilize intermediates. Competing side reactions, such as protodeboronation, are minimized by maintaining anhydrous conditions .

Q. How do structural modifications influence the compound’s biological activity and target selectivity?

Structure-activity relationship (SAR) studies reveal:

  • Piperazine substitution : Replacing the ethyl group with bulkier substituents (e.g., trifluoroethyl) enhances binding to hydrophobic pockets in enzymes like phosphoglycerate dehydrogenase .
  • Pyridine positioning : The 2-pyridyl group improves π-π stacking with aromatic residues in protein targets, as shown in molecular docking simulations .
  • Boronate reactivity : Hydrolysis of the dioxaborolane to a boronic acid under physiological conditions can modulate interactions with serine proteases or glycosidases .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : Software like AutoDock Vina models binding poses with enzymes (e.g., human phosphoglycerate dehydrogenase), identifying key hydrogen bonds with catalytic residues (e.g., Asp-263) .
  • Density Functional Theory (DFT) : Calculates the boron atom’s electrophilicity, predicting its reactivity in covalent inhibition mechanisms .
  • MD simulations : Track conformational stability in aqueous environments, revealing aggregation tendencies that may affect bioavailability .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for cross-coupling reactions involving this compound?

Conflicting yields (e.g., 50% vs. 80%) may arise from:

  • Catalyst purity : Impure Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) reduce efficiency.
  • Oxygen/moisture : Inadequate inert conditions lead to boronate decomposition, lowering yields.
  • Substrate ratios : Excess aryl halide (1.5 eq.) improves conversion but requires careful stoichiometric balancing .

Q. Why do SAR studies report conflicting bioactivity for analogs with minor substituent changes?

Subtle structural changes (e.g., methyl vs. methoxy groups) can alter:

  • Solubility : Hydrophobic substituents reduce aqueous solubility, diminishing cellular uptake despite high in vitro potency .
  • Metabolic stability : Ethyl groups resist CYP450 oxidation better than methyl groups, prolonging half-life in pharmacokinetic studies .

Methodological Best Practices

Q. What protocols ensure reproducible synthesis of this compound?

  • Step 1 : Prepare the pyridine-boronate ester via Miyaura borylation of 2-bromo-5-iodopyridine with bis(pinacolato)diboron (1.1 eq.) and Pd(dppf)Cl₂ (5 mol%) in dioxane at 80°C .
  • Step 2 : Couple with 1-ethylpiperazine using Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ in DMF at 100°C for 12 hours .
  • Step 3 : Purify via reverse-phase HPLC (ACN/H₂O + 0.1% TFA) to isolate the product .

Q. How to optimize reaction conditions for scale-up synthesis?

  • Solvent swap : Replace DMF with THF to simplify waste disposal.
  • Catalyst recycling : Use immobilized Pd catalysts (e.g., Pd on carbon) to reduce costs.
  • Process monitoring : In-line FTIR tracks boronate consumption, enabling real-time adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Ethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.